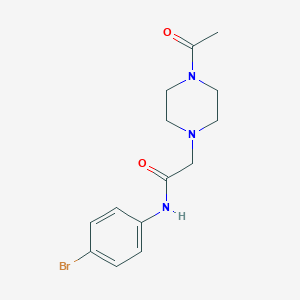
2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide, also known as BAA, is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine.
作用機序
2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide works by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. By inhibiting COX-2, 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide reduces inflammation and pain. 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide also activates the peroxisome proliferator-activated receptor gamma (PPARγ), which has been shown to have anti-cancer and neuroprotective effects.
Biochemical and Physiological Effects
2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide has been shown to have a number of biochemical and physiological effects. It can reduce the levels of inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α). 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide can also inhibit the production of prostaglandins, which are involved in the inflammatory response. Additionally, 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that is important for the growth and survival of neurons.
実験室実験の利点と制限
2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide has several advantages for lab experiments. It is easy to synthesize and has a high yield. 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide is also stable and has a long shelf life. However, 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide has some limitations for lab experiments. It is insoluble in water, which can make it difficult to administer in animal studies. Additionally, 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide can have cytotoxic effects at high concentrations, which can limit its use in some experiments.
将来の方向性
There are several future directions for research on 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide. One area of interest is the potential use of 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide as a treatment for neurological disorders, such as Alzheimer's disease. Another area of interest is the development of new derivatives of 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide that have improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide and its potential applications in medicine.
Conclusion
In conclusion, 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicine. It has anti-inflammatory, analgesic, and antipyretic effects, and has been studied for its potential as an anti-cancer agent and treatment for neurological disorders. 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide works by inhibiting COX-2 and activating PPARγ, and has a number of biochemical and physiological effects. While 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide has advantages for lab experiments, it also has some limitations. There are several future directions for research on 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide, including its potential use in medicine and the development of new derivatives with improved pharmacological properties.
合成法
The synthesis of 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide involves the reaction between 4-bromobenzoyl chloride and 4-acetylpiperazine in the presence of triethylamine. The resulting product is then treated with acetic anhydride to form 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide. This method has been optimized to yield high purity and high yield of 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide.
科学的研究の応用
2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide has been studied extensively for its potential applications in the field of medicine. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects. 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide has also been found to have potential as an anti-cancer agent, as it can inhibit the growth of cancer cells. Additionally, 2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide has been studied for its potential as a treatment for neurological disorders, such as Alzheimer's disease.
特性
IUPAC Name |
2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O2/c1-11(19)18-8-6-17(7-9-18)10-14(20)16-13-4-2-12(15)3-5-13/h2-5H,6-10H2,1H3,(H,16,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALWIMWWKIBASS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCN(CC1)CC(=O)NC2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-acetylpiperazin-1-yl)-N-(4-bromophenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

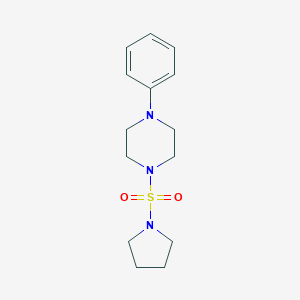


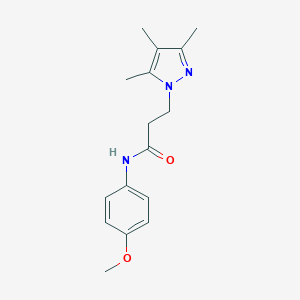
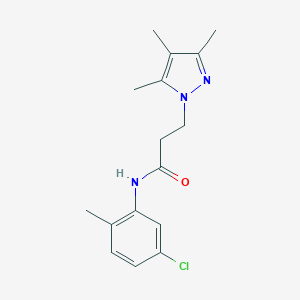
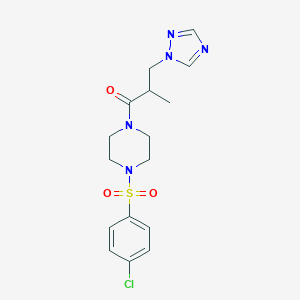
![1-[(3,4-dimethylphenyl)sulfonyl]-4-[2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B500313.png)
![1-[(4-methylphenyl)sulfonyl]-4-[3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanoyl]piperazine](/img/structure/B500314.png)

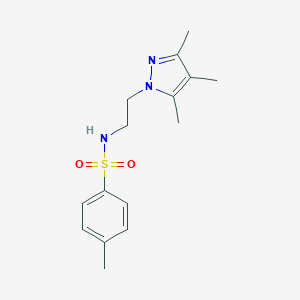
![N-[2-(3,5-Dimethyl-[1,2,4]triazol-1-yl)-propyl]-4-methyl-benzenesulfonamide](/img/structure/B500318.png)
![2-chloro-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-1-methylethyl]benzamide](/img/structure/B500319.png)

